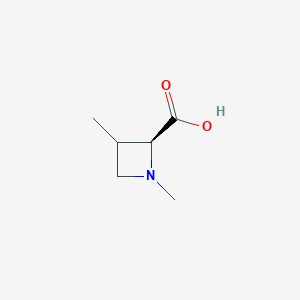

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is a synthetic compound with a unique structure that makes it a valuable scaffold in various scientific research applications. It is known for its potential in designing enzyme inhibitors and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinecarboxylic acid derivatives.

Applications De Recherche Scientifique

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Employed in the design of enzyme inhibitors and studying protein-ligand interactions.

Medicine: Investigated for its potential in developing new therapeutic agents targeting specific enzymes or pathways.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Azetidinecarboxylic acid, 3,3-dimethyl, (2S)-: Another azetidine derivative with similar structural features but different substitution patterns.

1,3-Dimethylazetidine-2-carboxylic acid: A closely related compound with slight variations in the substitution on the azetidine ring.

Uniqueness

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for designing enzyme inhibitors and studying various biochemical processes.

Activité Biologique

2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-, commonly referred to as A2C, is a compound of significant interest in biological research due to its structural similarity to proline and its diverse biological activities. This article explores its biological activity, focusing on its effects on plant growth, potential anticancer properties, and its mechanism of action.

Chemical Structure and Properties

The compound has the molecular formula C5H9NO2 and features a unique azetidine ring structure that contributes to its biological interactions. Its stereochemistry is crucial for its activity; the (2S) configuration is specifically noted for its biological relevance.

Biological Activity Overview

-

Inhibition of Plant Growth :

A2C has been identified as an allelopathic compound that inhibits the growth of Arabidopsis thaliana. The inhibition is attributed to its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase (ProRS), leading to toxicity. The sensitivity of Arabidopsis roots compared to cotyledons suggests differential expression of ProRS isoforms that may influence susceptibility to A2C .Plant Component Sensitivity to A2C ProRS Isoform Expression Roots High AtProRS-Cyt Cotyledons Low AtProRS-Org -

Anticancer Activity :

Recent studies have shown that derivatives of azetidine-2-one, related to A2C, exhibit potent cytotoxic effects against various cancer cell lines. For instance, one study evaluated 16 derivatives and found that compound 6 demonstrated significant cytotoxicity in SiHa and B16F10 cells. The mechanism involves inducing apoptosis through specific gene overexpression related to cytoskeleton regulation and cell cycle inhibition .Compound Cell Line IC50 (µM) Mechanism Compound 6 SiHa 15.6 Apoptosis induction Compound 6 B16F10 12.4 Gene overexpression -

Mechanism of Action :

The toxicity of A2C arises from its structural similarity to L-proline, allowing it to be misincorporated into proteins. This misincorporation disrupts normal protein function and cellular processes. The differential substrate specificity between ProRS isoforms in plants plays a critical role in determining sensitivity to A2C .

Study on Arabidopsis thaliana

A study focused on the effects of A2C on Arabidopsis thaliana seedlings demonstrated that the compound significantly inhibited root growth compared to cotyledons. This effect was linked to the lower amino acid specificity of cytosolic ProRS compared to organellar ProRS, highlighting potential avenues for developing weed management strategies through targeted inhibition .

Anticancer Screening

A screening of azetidine derivatives revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study utilized caspase-3 assays to confirm apoptotic activity and microarray analysis to identify gene expression changes associated with treatment .

Propriétés

IUPAC Name |

(2S)-1,3-dimethylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJSJTVMZBUSRL-AKGZTFGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN([C@@H]1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.